4-Ethyl-3-propylisoxazol-5(4H)-one
Description
Properties
CAS No. |
14668-70-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
4-ethyl-3-propyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7-6(4-2)8(10)11-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
IBQCUXACMDWHFK-UHFFFAOYSA-N |
SMILES |
CCCC1=NOC(=O)C1CC |
Synonyms |
2-Isoxazolin-5-one,4-ethyl-3-propyl-(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : While 4-arylidene derivatives dominate the literature due to their ease of synthesis and pharmacological relevance , alkyl-substituted variants (e.g., 4-ethyl-3-propyl) remain underexplored.
Key Observations :
- Activity Gaps: The lack of direct bioactivity data for 4-Ethyl-3-propylisoxazol-5(4H)-one highlights a research gap.
- Mechanistic Insights : Arylidene derivatives often exhibit bioactivity via Michael addition or radical scavenging mechanisms , whereas alkyl-substituted analogs may interact differently with biological targets due to reduced electron-withdrawing effects.
Physicochemical Properties
- Lipophilicity : Alkyl substituents (ethyl, propyl) increase logP values compared to arylidene derivatives, impacting solubility and pharmacokinetics.
- Thermal Stability : 3-Methyl-4-arylidene derivatives show melting points of 160–220°C , whereas alkyl-substituted analogs may exhibit lower melting points due to reduced crystallinity.
Preparation Methods
Base-Catalyzed Cyclocondensation
The isoxazole ring is commonly synthesized via cyclocondensation of 1,3-diketones with hydroxylamine derivatives. For example, ethyl chloro(hydroximino)acetate reacts with diketones under basic conditions to form substituted isoxazoles. In a representative procedure, sodium ethoxide in ethanol facilitates the reaction between 1-phenylhexan-1,3-dione and ethyl chloro(hydroximino)acetate, yielding ethyl-4-benzoyl-5-propylisoxazole-3-carboxylate (57% yield). Adapting this method, substituting the diketone with ethyl propyl diketone could theoretically produce 4-ethyl-3-propylisoxazol-5(4H)-one.
Reaction Conditions:
-
Solvent: Anhydrous ethanol
-
Base: Sodium ethoxide
-
Temperature: 25–10°C (cooled)
-
Work-up: Neutralization with HCl, extraction with dichloromethane
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods for synthesizing this compound, extrapolated from analogous procedures:
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation | Ethyl propyl diketone, hydroxylamine derivative | NaOEt, EtOH, 25°C | ~55% | One-pot, minimal purification |
| Sequential Alkylation | NH-containing isoxazole, EtBr, PrBr | K₂CO₃, DMF, 110°C | ~75% | Regioselective substitution |
| Oxidative Functionalization | Isoxazole intermediate | CAN/HNO₃, AcOH, 55°C | ~65% | Enables late-stage diversification |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethyl-3-propylisoxazol-5(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A robust approach involves adapting protocols for structurally analogous isoxazol-5(4H)-ones. For example, (Z)-4-arylmethylene derivatives are synthesized via condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and aryl aldehydes in the presence of citric acid, achieving 70–90% yields over 5–24 hours . Optimization can employ factorial design to test variables (e.g., temperature, catalyst concentration, solvent polarity). For instance, varying molar ratios of reactants and reaction time systematically, followed by ANOVA analysis, can identify critical parameters .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- 1H-NMR : To confirm substituent positions and stereochemistry (e.g., distinguishing (Z)- and (E)-isomers via coupling constants) .
- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- Melting Point Analysis : Cross-referencing with literature values (e.g., deviations >2°C suggest impurities) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
Q. What are the key considerations for ensuring compound stability during storage and handling?
- Methodological Answer : Stability studies for similar heterocycles recommend:
- Storage : In inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
- Light Sensitivity : Amber glass vials to avoid photodegradation .
- Handling : Use gloveboxes for air-sensitive steps, validated by periodic purity checks via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodological Answer : Contradictions (e.g., NMR vs. IR data) require:
- Multi-Technique Validation : X-ray crystallography to unambiguously confirm stereochemistry .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Replication : Independent synthesis in multiple labs to rule out procedural artifacts .
Q. What advanced computational methods are applicable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Dynamics (MD) : Study solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
- Docking Studies : For biological applications, predict binding affinities to enzyme active sites (e.g., cytochrome P450) .
Q. How can factorial design be implemented to investigate the simultaneous effects of multiple variables in the synthesis of this compound?
- Methodological Answer :
- Design : Use a 2³ factorial design to test temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (ethanol vs. DMF) .
- Response Variables : Yield, purity (HPLC), and reaction time.
- Analysis : Pareto charts to identify significant factors (e.g., temperature contributes 60% to yield variance) .
- Validation : Confirm optimal conditions via central composite design (CCD) .
Q. What strategies are recommended for analyzing the environmental impact of byproducts generated during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
